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Compound of Interest

Compound Name: 12-Amino-1-dodecanol

Cat. No.: B015352

Introduction

12-Amino-1-dodecanol is a bifunctional long-chain molecule incorporating a primary amine at
one terminus and a primary alcohol at the other. This unique structure makes it a valuable
building block in various fields, including the synthesis of novel surfactants, drug delivery
systems, and functionalized polymers. A thorough understanding of its molecular structure is
paramount for its effective application and quality control. This guide provides an in-depth
analysis of the spectroscopic data of 12-Amino-1-dodecanol, offering a practical framework
for researchers, scientists, and drug development professionals. We will delve into the
interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)
spectroscopy, and Mass Spectrometry (MS) data, leveraging the well-characterized spectra of
1-dodecanol as a foundational reference to elucidate the structural nuances imparted by the
terminal amino group.

Molecular Structure and Key Spectroscopic
Features

The presence of both a hydroxyl (-OH) and an amino (-NHz) group on a Ci2 alkyl chain dictates
the characteristic spectroscopic signature of 12-Amino-1-dodecanol.
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Figure 1. Molecular Structure of 12-Amino-1-dodecanol
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Figure 1. Molecular Structure of 12-Amino-1-dodecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 12-Amino-1-dodecanol, both *H and 3C NMR will provide distinct signals for
the protons and carbons near the functional groups, as well as the long alkyl chain.

'H NMR Spectroscopy

Reference Spectrum: 1-Dodecanol

The *H NMR spectrum of 1-dodecanol is characterized by a triplet at approximately 3.6 ppm
corresponding to the two protons on the carbon bearing the hydroxyl group (-CH20H). The long
alkyl chain produces a large, broad signal around 1.2-1.4 ppm, and a triplet at approximately
0.88 ppm for the terminal methyl (-CHs) group.

Predicted Spectrum: 12-Amino-1-dodecanol

The introduction of the amino group at the C-12 position will introduce a new set of signals and
modify existing ones.

e -CH20H Protons (C-1): These protons will remain a triplet at approximately 3.64 ppm,
deshielded by the adjacent oxygen atom.
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e -CH2NH2 Protons (C-12): These protons will appear as a triplet at approximately 2.67 ppm,
deshielded by the nitrogen atom.

e -NH2 Protons: These protons will typically appear as a broad singlet between 1.0-2.0 ppm.
The chemical shift can vary depending on solvent and concentration. This peak will
disappear upon the addition of D20, a key diagnostic test.

o Alkyl Chain Protons (-CH2-) (C-2 to C-11): The bulk of the methylene protons will form a
complex multiplet, appearing as a broad peak around 1.2-1.6 ppm.

e -OH Proton: This will be a broad singlet, with a chemical shift that is highly dependent on the
solvent and concentration. This peak will also disappear upon a D20 exchange.

Table 1: Predicted *H NMR Chemical Shifts for 12-Amino-1-dodecanol

Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)

-CHz20H (C-1) ~3.64 Triplet 2H

-CHz2NHz (C-12) ~ 2.67 Triplet 2H

-NH:z ~1.0-2.0 Broad Singlet 2H

-(CH2)10- ~1.2-16 Multiplet 20H

-OH Variable Broad Singlet 1H

3C NMR Spectroscopy

Reference Spectrum: 1-Dodecanol

The 3C NMR spectrum of 1-dodecanol shows a peak for the carbon attached to the hydroxyl
group (-CH20H) at approximately 63 ppm. The terminal methyl carbon appears at around 14
ppm, and the other alkyl carbons resonate between 22 and 32 ppm.

Predicted Spectrum: 12-Amino-1-dodecanol

The amino group will deshield the adjacent carbon (C-12).
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e -CH20H Carbon (C-1): This carbon will appear at approximately 63.1 ppm.
e -CH2NH2 Carbon (C-12): This carbon is expected to be in the range of 42.2 ppm.

e Alkyl Chain Carbons (-CHz-) (C-2 to C-11): These carbons will produce a series of peaks
between 25-34 ppm.

Table 2: Predicted 3C NMR Chemical Shifts for 12-Amino-1-dodecanol

Carbon Assignment Predicted Chemical Shift (8, ppm)
-CH20H (C-1) ~63.1

-CH2NH:z (C-12) ~42.2

C-2 ~32.8

C-11 ~33.8

C-3to C-10 ~25.7-29.7

Experimental Protocol for NMR Spectroscopy
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4 NMR Sample Preparation and Analysis Workflow

1. Sample Preparation:
- Dissolve 5-10 mg of 12-Amino-1-dodecanol
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds).
- Add a small amount of TMS as an internal standard (0 ppm).

:

2. NMR Tube Loading:
- Transfer the solution to a 5 mm NMR tube.

l

3. Spectrometer Setup:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.

l

4. Data Acquisition:
- Acquire the *H NMR spectrum.
- Acquire the 3C NMR spectrum (proton-decoupled).
- For confirmation of -NH2 and -OH peaks, add a drop of D20, shake, and re-acquire the *H spectrum.

l

5. Data Processing:
- Fourier transform the raw data.
- Phase correct the spectra.
- Calibrate the chemical shifts to the TMS signal.
- Integrate the peaks in the tH NMR spectrum.

Click to download full resolution via product page

Figure 2. NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. In 12-Amino-1-dodecanol, we expect to see characteristic absorptions for the O-H,
N-H, C-H, and C-O bonds.

Reference Spectrum: 1-Dodecanol
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The FTIR spectrum of 1-dodecanol is dominated by a broad O-H stretching band around 3200-
3500 cm~1, strong C-H stretching bands around 2850-2960 cm~1, and a C-O stretching band
around 1058 cm™1.

Predicted Spectrum: 12-Amino-1-dodecanol

The spectrum of 12-Amino-1-dodecanol will be a composite of the features of a long-chain
alcohol and a primary amine.

e O-H and N-H Stretching Region (3200-3500 cm~1): This region will be complex. A broad
absorption due to the hydrogen-bonded O-H stretch of the alcohol will be present.[1][2]
Overlapping with this, two sharper peaks characteristic of the symmetric and asymmetric N-
H stretching of the primary amine should be observable around 3300-3500 cm~2.[3][4]

e C-H Stretching (2850-2960 cm™1): Strong, sharp peaks corresponding to the symmetric and
asymmetric stretching of the C-H bonds in the long alkyl chain will be prominent.[1]

e N-H Bending (1590-1650 cm~—1): A medium intensity peak due to the scissoring motion of the
-NH2 group is expected in this region.[5]

e C-O Stretching (1050-1075 cm~1): A strong peak corresponding to the C-O stretch of the
primary alcohol will be present.[6][7]

e N-H Wagging (650-900 cm~1): A broad band due to the out-of-plane bending of the N-H
bonds may be observed.[5]

Table 3: Predicted FTIR Absorption Bands for 12-Amino-1-dodecanol
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Predicted Wavenumber

Vibrational Mode Intensity
(cm™)

O-H Stretch 3200 - 3500 Strong, Broad
N-H Stretch (asymmetric & i

) 3300 - 3500 Medium, Two Peaks
symmetric)
C-H Stretch 2850 - 2960 Strong, Sharp
N-H Bend 1590 - 1650 Medium
C-O Stretch 1050 - 1075 Strong
N-H Wag 650 - 900 Medium, Broad

Experimental Protocol for FTIR Spectroscopy

4 FTIR Analysis Workflow (ATR) A

1. Instrument Preparation:
- Ensure the ATR crystal is clean.
- Collect a background spectrum.

'

2. Sample Application:
- Place a small amount of solid 12-Amino-1-dodecanol onto the ATR crystal.
- Apply pressure to ensure good contact.

l

3. Data Acquisition:
- Collect the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

l

4. Data Processing:
- The background spectrum is automatically subtracted from the sample spectrum.
- Perform baseline correction if necessary.

- J

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b015352?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Figure 3. FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure.

Reference Fragmentation: Long-Chain Alcohols

Long-chain alcohols often exhibit a weak or absent molecular ion peak in their electron
ionization (EI) mass spectra.[8] Common fragmentation pathways include:

¢ Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen.
o Dehydration: Loss of a water molecule (M-18).[8][9][10]
Predicted Fragmentation: 12-Amino-1-dodecanol

The presence of the amino group introduces an additional site for fragmentation and follows
the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have
an odd nominal molecular weight. The molecular weight of 12-Amino-1-dodecanol is 201.35
g/mol .

e Molecular lon (M*): The molecular ion peak at m/z = 201 is expected to be present, albeit
potentially weak.

o Alpha-cleavage at the Amine Terminus: Cleavage of the C11-C12 bond will result in a
prominent fragment at m/z = 30 (CH2=NH2%). This is a very common fragmentation for
primary amines.

¢ Alpha-cleavage at the Alcohol Terminus: Cleavage of the C1-C2 bond can lead to a fragment
at m/z = 31 (CH2=0OH*).

o Loss of Water (M-18): A peak at m/z = 183 corresponding to the loss of a water molecule
from the alcohol end is likely.

e Loss of Ammonia (M-17): A peak at m/z = 184 due to the loss of ammonia is also possible.
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o Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH2
units) will be observed due to the fragmentation of the long alkyl chain.

4 Figure 4. Key MS Fragmentation Pathways of 12-Amino-1-dodecanol h
[HO-(CH2)12-NHz2]*
m/z =201
a-cleavage H20 a-cleavage
- [[(CH2)12-NHz]* + H20 CH2=0OH*
[HO-(CH2)11]* + "CH2NH:2 m/z = 183 m/z = 31
earrangement
CH2=NHz2*
m/z =30
- J
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Figure 4. Key MS Fragmentation Pathways

Experimental Protocol for Mass Spectrometry

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b015352?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015352?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

4 GC-MS Analysis Workflow A

1. Sample Preparation:
- Dissolve a small amount of 12-Amino-1-dodecanol in a volatile solvent (e.g., methanol or dichloromethane).

:

2. GC Separation:
- Inject the sample into the Gas Chromatograph (GC).
- S.

The compound travels through a capillary column, separating it from any impuritie

:

3. lonization:
[The eluted compound enters the Mass Spectrometer (MS) and is ionized, typically by Electron lonization (EID

:

4. Mass Analysis:
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

:

5. Detection and Spectrum Generation:
- The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Click to download full resolution via product page

Figure 5. GC-MS Experimental Workflow

Conclusion

The spectroscopic analysis of 12-Amino-1-dodecanol is a multi-faceted approach that
combines the interpretation of NMR, FTIR, and Mass Spectrometry data. By understanding the
characteristic signals of the terminal alcohol and amine functional groups, in conjunction with
the signals from the long alkyl backbone, a comprehensive and unambiguous structural
elucidation can be achieved. This guide provides the foundational knowledge and practical
protocols for researchers to confidently analyze and characterize this important bifunctional
molecule, ensuring its quality and proper application in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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